molecular formula C11H22N2O3 B12994526 tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B12994526
M. Wt: 230.30 g/mol
InChI Key: LRCPRHFAAYJMHG-BDAKNGLRSA-N
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Description

Rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperidine ring structure, which is substituted with an amino group, a hydroxymethyl group, and a tert-butyl carbamate group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent.

    Protection with Tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) as the reagent.

Industrial Production Methods

Industrial production of rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the carbamate group to yield the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of primary amines

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. The tert-butyl carbamate group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Rel-tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate: Differing by the presence of a fluoro group instead of an amino group.

    Rel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate: Differing by the presence of a methoxy group instead of a hydroxymethyl group.

    Rel-tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate: Differing by the presence of a fluorophenyl group instead of an amino group.

The uniqueness of rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1

InChI Key

LRCPRHFAAYJMHG-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)CO

Origin of Product

United States

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